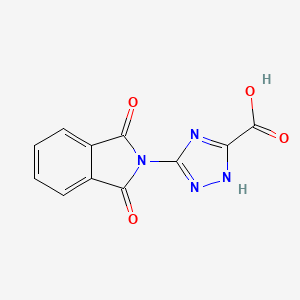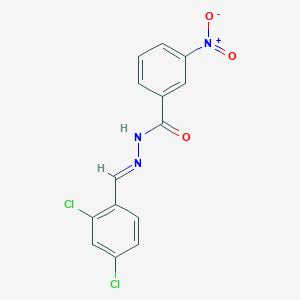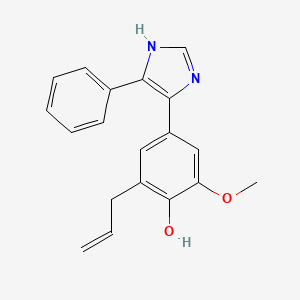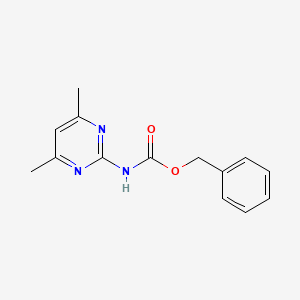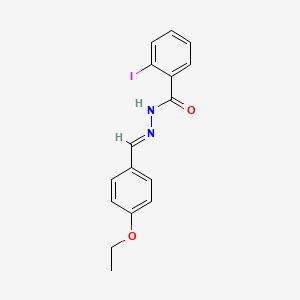![molecular formula C15H17N3O2 B3839978 4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3839978.png)
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Overview
Description
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine is an organic compound that features a piperidine ring substituted with a pyrazole ring, which in turn is substituted with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Introduction of the benzodioxole moiety: The benzodioxole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable benzodioxole derivative.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring, which can be achieved using a variety of cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs for treating various diseases.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced composites.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine: This compound has a similar structure but contains an oxadiazole ring instead of a pyrazole ring.
1-(1,3-benzodioxol-5-yl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine: This compound features an imidazole ring and a phenoxy group instead of a pyrazole ring.
Uniqueness
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine is unique due to the presence of the pyrazole ring, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-14-15(20-9-19-14)7-11(1)13-8-12(17-18-13)10-3-5-16-6-4-10/h1-2,7-8,10,16H,3-6,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBIRESIACQNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


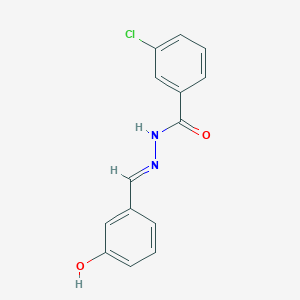
![4-[N'-(3-Chloro-benzoyl)-hydrazino]-4-oxo-butyric acid](/img/structure/B3839914.png)
![3-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B3839919.png)
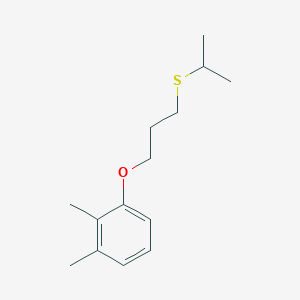
![2-iodo-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B3839934.png)
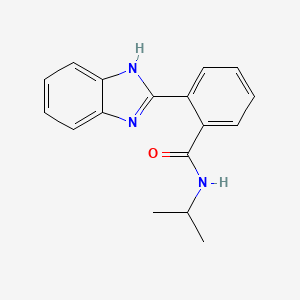
![3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole](/img/structure/B3839940.png)

![4-bromo-N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]aniline](/img/structure/B3839972.png)
